molecular formula C14H9F3O3 B6384208 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261990-18-4

5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384208
CAS RN: 1261990-18-4
M. Wt: 282.21 g/mol
InChI Key: BVXJOJKTMCAUSQ-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% (5-TFMPC) is a chemical compound that has a wide range of applications in scientific research. It is a phenol derivative with a trifluoromethyl group attached to the para-position of the aromatic ring. It is a colorless solid that is soluble in organic solvents and has a melting point of 78-80 °C. 5-TFMPC is used in a variety of research applications, such as organic synthesis, biochemical and physiological studies, and drug development.

Scientific Research Applications

5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. It has also been used in organic synthesis, as a catalyst in the synthesis of various compounds. Additionally, 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been used in the study of enzyme kinetics and protein-protein interactions.

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in their activity. It is also believed to interact with certain receptors in the body, leading to changes in their activity.
Biochemical and Physiological Effects
5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the metabolism of drugs. It has also been shown to inhibit the activity of certain proteins, leading to changes in the structure and function of cells. Additionally, 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been shown to interact with certain receptors in the body, leading to changes in their activity.

Advantages and Limitations for Lab Experiments

5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. First, it is a relatively stable compound that is easy to store and handle. Second, it is soluble in organic solvents, making it easy to use in chemical reactions. Third, it is relatively inexpensive, making it cost-effective for use in research.
However, there are some limitations to the use of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. First, it is not very soluble in water, making it difficult to use in aqueous solutions. Second, it is not very soluble in polar solvents, making it difficult to use in certain chemical reactions. Third, it is not very stable in the presence of light or heat, making it difficult to use in certain experiments.

Future Directions

There are a variety of potential future directions for 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% research. One potential direction is the development of new synthetic methods for the production of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95%. Additionally, further research could be conducted on the biochemical and physiological effects of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% in order to better understand its mechanism of action. Additionally, further research could be conducted on the use of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% as a catalyst in organic synthesis. Finally, further research could be conducted on the use of 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% in drug development and drug delivery.

Synthesis Methods

5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95% is synthesized using a two-step process. First, 4-carboxyphenyl trifluoromethanesulfonate is reacted with potassium hydroxide in an aqueous solution to form 4-carboxyphenyl trifluoromethylphenol. This intermediate is then reacted with sulfuric acid to produce 5-(4-Carboxyphenyl)-3-trifluoromethylphenol, 95%.

properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-5-10(6-12(18)7-11)8-1-3-9(4-2-8)13(19)20/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXJOJKTMCAUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686602
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxyphenyl)-3-trifluoromethylphenol

CAS RN

1261990-18-4
Record name 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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